5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[221]heptane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a precursor compound with phenylmethoxycarbonyl chloride under basic conditions to introduce the phenylmethoxycarbonyl group. This is followed by a series of reactions to form the bicyclic structure, including cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate to form oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other substituted bicyclic structures .
Scientific Research Applications
5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
Uniqueness
5-((Benzyloxy)carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its phenylmethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in drug development and organic synthesis .
Properties
IUPAC Name |
5-phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-12(17)14-6-11(20-9-14)7-15(14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWCKNJPGDOULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.